[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid
Description
Properties
IUPAC Name |
2-[5-(3,4,5-trimethoxyphenyl)tetrazol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O5/c1-19-8-4-7(5-9(20-2)11(8)21-3)12-13-15-16(14-12)6-10(17)18/h4-5H,6H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHINWVEQFYYOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(N=N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401214036 | |
| Record name | 5-(3,4,5-Trimethoxyphenyl)-2H-tetrazole-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401214036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91759-62-5 | |
| Record name | 5-(3,4,5-Trimethoxyphenyl)-2H-tetrazole-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91759-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3,4,5-Trimethoxyphenyl)-2H-tetrazole-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401214036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile. This reaction often requires a catalyst such as zinc chloride and is carried out under reflux conditions.
Attachment of the Phenyl Group: The phenyl group with methoxy substitutions can be introduced through a coupling reaction, such as a Suzuki coupling, using a palladium catalyst.
Formation of the Acetic Acid Moiety: The acetic acid group can be introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Sodium hydride or other strong bases can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 5-(3,4,5-trimethoxyphenyl)tetrazole.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its tetrazole ring can mimic the carboxylate group in biological systems, making it a valuable scaffold for developing enzyme inhibitors and receptor agonists.
Industry
In industry, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile component in material science.
Mechanism of Action
The mechanism of action of [5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions or enzyme active sites, altering their activity. The methoxy groups on the phenyl ring can participate in hydrogen bonding or hydrophobic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Tetrazole Derivatives
5-(Pyridyl)-2H-tetrazol-2-acetic Acids ()
- Structure : Replace the trimethoxyphenyl group with pyridyl substituents (2-, 3-, or 4-pyridyl).
- Activity : Anti-inflammatory potency varies with substituent position. 4-Pyridyl analogs show higher activity (53% inflammation reduction at 25 mg/kg) compared to 2- or 3-pyridyl derivatives.
- Key Difference : The trimethoxyphenyl group in the target compound may confer antitumor or antiproliferative effects absent in pyridyl analogs .
5-Amino-2H-tetrazol-2-yl Acetic Acid ()
- Structure: Features an amino group at the 5-position of the tetrazole.
Oxadiazole and Thiadiazole Derivatives
N-Phenyl-2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ()
- Structure : Replaces the tetrazole with a 1,3,4-oxadiazole ring.
- Activity : Demonstrates antimicrobial properties (MIC: 4–32 µg/mL against S. aureus and C. albicans).
5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazole Sulfonates ()
Combretastatin and β-Lactam Analogs
Combretastatin A-4 Prodrugs ()
- Structure: Stilbene core with trimethoxyphenyl and phenolic groups.
- Activity : Potent antitubulin agents (IC₅₀: 1–10 nM). Phosphate prodrugs (e.g., 1m, 1n) improve water solubility.
- Comparison : The tetrazole-acetic acid structure avoids the solubility challenges of combretastatin while retaining trimethoxyphenyl bioactivity .
3-Phenoxy-1,4-diarylazetidin-2-ones ()
Anticancer Activity
The trimethoxyphenyl group is a hallmark of microtubule-targeting agents.
Anti-Inflammatory and Antimicrobial Effects
- Anti-inflammatory : Tetrazole-acetic acids (e.g., pyridyl derivatives) show dose-dependent inflammation reduction, suggesting the target compound may share this activity .
- Antimicrobial : Oxadiazole and thiadiazole analogs highlight the role of heterocycle electronegativity in microbial target binding .
Physicochemical Properties
| Property | Target Compound | Combretastatin A-4 | 5-(4-Pyridyl)-2H-tetrazol-2-acetamide |
|---|---|---|---|
| Solubility (aq.) | Moderate (acetic acid group) | Low (prodrug needed) | High (amide group) |
| LogP | ~2.5 (estimated) | 3.8 | 1.2 |
| Hydrogen Bond Acceptors | 7 | 5 | 6 |
Biological Activity
[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₈H₂₅N₇O₅
- Molecular Weight : 405.44 g/mol
The structure features a tetrazole ring linked to a trimethoxyphenyl group and an acetic acid moiety, contributing to its unique biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties.
Anti-inflammatory and Analgesic Activity
A study highlighted the compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. The compound demonstrated significant inhibition of COX-2 with an IC₅₀ value indicating its potency as an anti-inflammatory agent.
| Enzyme | IC₅₀ Value | Selectivity Index (COX-1/COX-2) |
|---|---|---|
| COX-1 | 150 nM | 570.6 |
| COX-2 | 150 nM |
This data suggests that the compound may serve as a lead for developing anti-inflammatory drugs with reduced side effects associated with COX-1 inhibition .
Anticancer Potential
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies revealed that it exhibits significant antiproliferative activity.
| Cell Line | IC₅₀ Value (µM) |
|---|---|
| WEHI-164 (mouse skin fibrosarcoma) | 3.2 |
| AGS (human gastric carcinoma) | 5.6 |
These findings indicate that this compound could be a promising candidate for further development as an anticancer agent .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cyclooxygenase Enzymes : By selectively inhibiting COX-2 over COX-1, the compound reduces inflammation without the gastrointestinal side effects typical of non-selective NSAIDs.
- Cytotoxicity in Cancer Cells : The compound’s ability to induce apoptosis in cancer cells may involve the disruption of tubulin polymerization and interference with cell cycle progression.
Case Studies
A notable case study involved the evaluation of this compound in a mouse model to assess its anti-inflammatory properties. The study demonstrated a significant reduction in paw edema compared to control groups treated with saline. This reinforces the compound's potential as a therapeutic agent in inflammatory conditions.
Q & A
Q. What are the optimized synthetic routes for [5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid, and how can reaction conditions be controlled to improve yield?
The synthesis of structurally related compounds, such as 3,4,5-trimethoxyphenyl acetic acid, involves multi-step reactions. For example, a one-pot method using 3,4,5-trimethoxybenzaldehyde as a starting material includes sequential reduction, chlorination, cyanation, and hydrolysis, achieving a 64.2% yield . For tetrazole derivatives, key steps may involve cyclization of nitriles with sodium azide or functionalization of pre-formed tetrazole rings. Reaction parameters like temperature (e.g., maintaining 0–5°C during cyanation) and solvent polarity significantly impact yield. Analytical techniques such as 1H-NMR and HPLC are critical for verifying purity and structural integrity .
Q. How do structural analogs of this compound inform its potential biological activity?
Analogous compounds, such as 1,2,4-triazole-3-thioacetic acids with 3,4,5-trimethoxyphenyl substituents, exhibit antimicrobial and antifungal properties. For instance, derivatives synthesized by Zaporizhzhia State Medical University showed high activity against Candida albicans and Staphylococcus aureus . The trimethoxyphenyl group enhances membrane permeability, while the tetrazole ring may interact with biological targets via hydrogen bonding. These insights guide hypothesis-driven assays, such as MIC (Minimum Inhibitory Concentration) testing and time-kill kinetics .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR confirm substituent positions and aromatic proton environments. For example, methoxy groups in the 3,4,5-trimethoxyphenyl moiety appear as singlets at δ 3.8–4.0 ppm .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and identifies byproducts .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activities?
Structural discrepancies (e.g., tautomerism in the tetrazole ring) may explain variability in bioactivity. Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides definitive bond lengths and angles. For example, Zn(II) complexes of tetrazole-acetic acid derivatives exhibit distorted octahedral geometries, with ligand coordination modes influencing reactivity . Pairing crystallography with molecular docking (e.g., AutoDock Vina) clarifies target-binding interactions and guides SAR (Structure-Activity Relationship) studies .
Q. What strategies mitigate synthetic challenges in scaling up tetrazole-acetic acid derivatives?
- Continuous Flow Reactors: Enhance reproducibility and safety for exothermic steps like nitrile cyclization .
- Protection/Deprotection Strategies: Use tert-butyl esters for the acetic acid moiety to prevent side reactions during heterocycle formation .
- Green Chemistry: Replace toxic solvents (e.g., DMF) with ionic liquids or water-ethanol mixtures, as demonstrated in one-pot syntheses of trimethoxyphenyl derivatives .
Q. How do conflicting results in superoxide scavenging assays inform mechanistic studies?
Hydroxy-substituted tetrazole analogs show in vitro superoxide scavenging but lack in vivo anti-inflammatory efficacy, possibly due to poor pharmacokinetics . To resolve this, employ EPR (Electron Paramagnetic Resonance) spectroscopy to quantify radical scavenging kinetics and LC-MS/MS to monitor metabolite stability. Comparative studies with antioxidants like Trolox can benchmark activity .
Q. What computational methods predict toxicity and optimize lead compounds?
- ADMET Prediction: Tools like SwissADME assess bioavailability, while ProTox-II predicts hepatotoxicity and LD50 values. For example, esters of 2-((5-aryl-triazolyl)thio)acetic acids showed lower acute toxicity (predicted LD50 > 500 mg/kg) compared to carboxylic acid analogs .
- QSAR Modeling: Correlate electronic parameters (e.g., Hammett σ constants of methoxy groups) with cytotoxicity to prioritize derivatives for synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
